Sodium(2-sulfonatoethyl)methanethiosulfonate
Description
Sodium(2-sulfonatoethyl)methanethiosulfonate is a sulfhydryl-reactive compound widely used in biochemistry and molecular biology to study cysteine residues in proteins, particularly in membrane-associated structures such as ion channels and transporters. Its chemical structure features a sulfonatoethyl group linked to a methanethiosulfonate moiety, conferring a permanent negative charge. This compound reacts rapidly and specifically with thiol (-SH) groups to form mixed disulfides, making it an essential tool for probing solvent accessibility, conformational changes, and functional roles of cysteine residues in proteins .
Key applications include:
Properties
Molecular Formula |
C3H6Na2O5S3 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
disodium;3-oxidosulfonothioylpropane-1-sulfonate |
InChI |
InChI=1S/C3H8O5S3.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
InChI Key |
ZNMPGNBAZNOMMI-UHFFFAOYSA-L |
Canonical SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=S)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium(2-sulfonatoethyl)methanethiosulfonate typically involves the reaction of methanethiosulfonate with sodium 2-sulfonatoethyl. The reaction conditions often require a controlled environment to ensure the formation of the desired product. The compound is usually obtained as a crystalline solid, which is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium(2-sulfonatoethyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide linkages.
Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It reacts with thiol groups on proteins to form mixed disulfide linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents like DTT for reduction reactions. The reactions typically occur under mild conditions, often at room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include mixed disulfide linkages when reacting with thiol groups on proteins and the corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES), with the molecular formula C₃H₇NaO₅S₃, is a negatively charged, water-soluble organic compound belonging to the methanethiosulfonate family. MTSES is known for its ability to react with thiol (sulfhydryl) groups, particularly those found in the cysteine residues of proteins . This reactivity makes it a valuable tool in biological sciences, especially for modifying protein structure and function.
Scientific Research Applications
MTSES is used in scientific research for its ability to modify protein structure and function by targeting cysteine thiol groups. By attaching MTSES to specific cysteine residues, researchers can investigate protein structure and function in living cells.
Key Applications:
- Biochemical Probing: MTSES is used extensively in studies of protein structure and function, especially for GABA_A receptors.
- Drug Development: MTSES plays a role in drug development.
- Receptor Channel Studies: MTSES is utilized as a sulfhydryl-reactive probe, particularly in studies involving GABA_A receptor channels. It has been used to modify GABA_A receptors, which allows researchers to study ion channel dynamics and receptor conformational changes.
- Interaction Studies: MTSES is effective in modifying thiol-containing proteins to assess how these modifications affect protein function and interactions with ligands or other proteins. These investigations are crucial for understanding signaling pathways in cells and can provide insights into disease mechanisms related to receptor dysfunction.
- ENaC Extracellular Domain Studies: MTSES is used to study the functional response of wildtype and mutant channels. It modulates ENaC gating . MTSES and MTSET modify the Na+ self-inhibition response of specific mutant channels .
- BKCa Channel Modulation: MTSES affects BKCa channel activity. Pre-exposure to MTSES can prevent the excitatory actions of NOCys .
Case Studies
- GABA_A Receptor Research: MTSES is utilized in probing the structures of proteins, particularly in the context of receptor channels such as the GABA_A receptor.
- ENaC Research: Studies on the epithelial sodium channel (ENaC) have utilized MTSES to explore the accessibility of extracellular domain residues and their role in channel function .
- ClC-0 Chloride Channel Research: MTSES has been used to investigate cysteine accessibility in the ClC-0 chloride channel, supporting the conservation of the ClC structure .
- S-nitrosylation Prevention: MTSES can prevent S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methanethiosulfonic Acid | Contains a thiosulfonate group | Less soluble than sodium (2-sulfonatoethyl)methanethiosulfonate |
| 2-Sulfanylethanesulfonic Acid | Sulfhydryl group attached to ethane | More reactive with thiols |
| Sodium Methanethiosulfonate | Similar thiosulfonate structure | Lacks sulfonatoethyl group |
| Ethanesulfonic Acid | Simple sulfonic acid structure | Does not contain thiosulfinate functionality |
Mechanism of Action
The mechanism of action of sodium(2-sulfonatoethyl)methanethiosulfonate involves its high reactivity with ionized thiolates. It forms mixed disulfide linkages with thiol groups on proteins, thereby modifying the structural and functional properties of the target proteins. This reactivity is particularly useful for studying membrane-associated proteins, including channels and transporters .
Comparison with Similar Compounds
Charge-Dependent Functional Differences
Negative vs. Positive Charge Effects :
this compound (negative) and [2-(trimethylammonium)ethyl] methanethiosulfonate bromide (positive) often exhibit opposing effects on ion channel activity. For example, in epithelial Na⁺ channels (ENaC), the former reduced currents at αE557Cβγ mutants, while the latter increased currents at αβE499Cγ mutants, highlighting the role of electrostatic interactions in gating .Neutral vs. Charged Reagents :
Sodium Methanethiosulfonate (neutral) modifies thiols without introducing charge, making it suitable for studying steric effects alone. In contrast, charged derivatives like this compound are used to investigate electrostatic contributions to protein function .
Size and Accessibility
- Smaller Reagents: (2-Aminoethyl)methanethiosulfonate hydrobromide, due to its compact structure, accesses deeper regions of protein pores (e.g., SK channels) compared to bulkier derivatives like this compound .
- Extended Spacer Arms :
Sodium (4-Sulfonatobutyl)methanethiosulfonate, with a longer sulfonatobutyl chain, may reach cysteine residues inaccessible to shorter-chain analogs, though its applications remain less documented .
Membrane Permeability
- Impermeant Compounds :
this compound and [2-(trimethylammonium)ethyl] methanethiosulfonate bromide are restricted to extracellular or membrane-surface modifications due to their charged groups . - Permeant Compounds: (2-Aminoethyl)methanethiosulfonate hydrobromide and Sodium Methanethiosulfonate can penetrate cell membranes, enabling intracellular cysteine labeling .
Reversibility
This compound modifications are reversible with reducing agents like β-mercaptoethanol, allowing controlled activation/inactivation of proteins (e.g., PR-N221C mutant proton pumps) . This property is less emphasized for other MTS reagents in the provided evidence.
Biological Activity
Sodium(2-sulfonatoethyl)methanethiosulfonate (MTSES) is a negatively charged, membrane-impermeable methanethiosulfonate reagent primarily used in biological research to modify cysteine residues in proteins. This compound has garnered attention due to its ability to influence various biological processes, particularly in ion channels and transporters.
MTSES functions by selectively reacting with sulfhydryl groups of cysteine residues in proteins, leading to the formation of disulfides. This reaction can modulate the activity of proteins, especially those involved in ion transport and signaling pathways.
Key Findings:
- MTSES has been shown to prevent the activation of large conductance Ca-activated K (BKCa) channels by S-nitroso-L-cysteine (NOCys), indicating its role in regulating ion channel activity through cysteine modification .
- The accessibility of cysteine residues to MTSES is sodium-dependent, suggesting that sodium ions play a crucial role in the conformational state of target proteins .
Biological Activity and Effects
- Ion Channel Modulation :
-
Transporter Interactions :
- The compound has been implicated in affecting the transport activity of various substrates through organic anion transporters. For instance, pretreatment with MTSES altered substrate transport dynamics in human organic anion transporters (hOAT1 and hOAT3), highlighting its potential as a tool for studying transporter mechanisms .
-
Cysteine Accessibility :
- Research indicates that MTSES can be used to probe the accessibility and functional roles of specific cysteine residues within protein structures. For example, studies on NaDC1 (a sodium-dependent dicarboxylate transporter) revealed that certain lysine residues were sensitive to MTSES inhibition, providing insights into substrate binding and transport cycles .
Case Studies
Several studies have utilized MTSES to elucidate its biological effects:
- Study on BKCa Channels : A study demonstrated that MTSES increased N.P.o in excised membrane patches from guinea pig taenia caeca, suggesting its potential for enhancing channel activity under specific ionic conditions .
- Cysteine Substitution Mutagenesis : In investigations involving P2X receptors, cysteine substitution mutations were analyzed for their sensitivity to MTSES, revealing critical insights into receptor activation mechanisms and conformational dynamics .
Data Summary
The following table summarizes key findings from various studies regarding the effects of MTSES on different biological systems:
| Study | Biological System | Key Findings |
|---|---|---|
| Lang et al. (2003) | BKCa Channels | MTSES increased N.P.o and channel opening probability. |
| Zhang et al. (2012) | Human Organic Anion Transporters | Altered substrate transport dynamics via hOAT1 and hOAT3. |
| Akabas et al. (1992) | NaDC1 Transporter | Cysteine accessibility affected by sodium presence; inhibited by MTSES. |
Q & A
Q. How is Sodium(2-sulfonatoethyl)methanethiosulfonate (MTSES) synthesized and purified for laboratory use?
MTSES is typically synthesized via coupling reactions. A common method involves reacting sodium sulfonatoethyl thiol with methanesulfonyl chloride under controlled pH and temperature. Purification is achieved through recrystallization using polar solvents (e.g., ethanol/water mixtures) followed by vacuum drying to remove residual moisture .
Q. What are the primary applications of MTSES in protein chemistry?
MTSES is widely used for site-directed cysteine modification in proteins. Its negatively charged sulfonate group selectively reacts with solvent-exposed thiols (-SH) on cysteine residues, forming stable disulfide bonds. This facilitates studies on protein conformational changes, redox-sensitive domains, and ion channel gating mechanisms .
Q. How does MTSES compare to other methanethiosulfonate (MTS) reagents in reactivity?
MTSES’s reactivity is influenced by its negative charge, which reduces non-specific binding to hydrophobic protein regions. Unlike positively charged MTS reagents (e.g., MTSET), MTSES shows preferential reactivity in environments with electrostatic repulsion, making it ideal for probing charged residues in ion channels .
Advanced Research Questions
Q. How can researchers design experiments using MTSES to study ion channel gating mechanisms?
A methodological approach involves:
Site-directed mutagenesis : Introduce cysteine residues at target sites (e.g., pore-lining regions of K⁺ channels).
Chemical modification : Treat the mutant channels with MTSES (1–10 mM in buffer) and monitor conductance changes via electrophysiology (patch-clamp).
Data analysis : Compare pre- and post-modification current-voltage relationships to infer structural rearrangements .
Q. How should researchers address contradictions in reactivity data when using MTSES?
Contradictions may arise due to steric hindrance, pH-dependent ionization, or competing redox reactions. To resolve these:
Q. Can MTSES be used to engineer pH-sensitive biomolecular probes?
Yes. MTSES-modified cysteine residues in proteins can be coupled with pH-sensitive moieties (e.g., histidine tags). For example, in the mechanosensitive channel MscL, MTSES modification at Glycine-22 altered channel sensitivity to membrane tension, enabling pH-dependent gating in engineered variants .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
